molecular formula C9H9NS B2688112 2-(Phenylthio)propanenitrile CAS No. 33695-43-1

2-(Phenylthio)propanenitrile

Cat. No.: B2688112
CAS No.: 33695-43-1
M. Wt: 163.24
InChI Key: MVJIVFUDWSGSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylthio)propanenitrile is an organic compound characterized by the presence of a phenylthio group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylthio)propanenitrile can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated propanenitrile with a thiophenol. For example, 2-bromopropanenitrile can react with thiophenol in the presence of a base such as sodium hydroxide to yield this compound.

    Dehydration of Amides: Another method involves the dehydration of a corresponding amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Sodium hydroxide (NaOH), thiophenol

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-(Phenylthio)propanenitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical properties.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)propanenitrile involves its interaction with various molecular targets depending on the specific reaction or application. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by reducing agents, leading to the formation of amines. In oxidation reactions, the phenylthio group is oxidized to form sulfoxides or sulfones.

Comparison with Similar Compounds

2-(Phenylthio)propanenitrile can be compared with other similar compounds such as:

    2-(Phenylthio)ethanenitrile: This compound has a similar structure but with a shorter carbon chain.

    2-(Phenylthio)butanenitrile: This compound has a longer carbon chain compared to this compound.

The uniqueness of this compound lies in its specific carbon chain length, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-phenylsulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJIVFUDWSGSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.